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Compound of Interest

Compound Name:
Adamantan-1-yl-(2-

ethoxybenzyl)amine hydrochloride

CAS No.: 820245-50-9

Cat. No.: B2417868

Get Quote

Executive Summary
Adamantane-benzylamines represent a privileged scaffold in neuropharmacology, designed as

Multi-Target Directed Ligands (MTDLs). By hybridizing the lipophilic adamantane cage (a

proven NMDA receptor antagonist and viral M2 channel blocker) with a benzylamine moiety (a

pharmacophore for acetylcholinesterase inhibition and Sigma-1 receptor modulation),

researchers can target the multifactorial pathology of neurodegenerative diseases like

Alzheimer’s (AD).

This guide objectively analyzes the Structure-Activity Relationship (SAR) of this class,

comparing its efficacy against single-target standards (Memantine, Donepezil) and detailing the

synthetic protocols required for validation.
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The therapeutic logic of the adamantane-benzylamine hybrid rests on dual-binding site

inhibition.

The Adamantane Cage: Mimics the cationic head of acetylcholine or acts as a "bulky

anchor." In NMDA receptors, it blocks the ion channel pore (low-affinity, uncompetitive

antagonism). In Acetylcholinesterase (AChE), it binds to the Peripheral Anionic Site (PAS) or

the catalytic gorge, depending on linker length.

The Benzylamine Moiety: Provides

stacking interactions with aromatic residues (e.g., Trp286 in AChE) and serves as a key
binding element for the Sigma-1 Receptor (S1R) chaperone.

The Linker (Spacer): The critical variable. It determines whether the molecule can span the

20 Å gorge of AChE to interact simultaneously with the PAS and the Catalytic Active Site

(CAS).

Detailed SAR Analysis
The Adamantane Core[1]

1-Adamantyl vs. 2-Adamantyl:

1-Adamantyl (Amantadine/Memantine-like): The most common attachment point. It offers

superior metabolic stability and established BBB penetration.[1]

2-Adamantyl: often introduces a different steric vector. While less common, 2-adamantyl

derivatives sometimes show higher selectivity for the S1R over the S2R due to the

flattened geometry of the attachment.

Bridgehead Substitution: Adding methyl groups (as in Memantine) at positions 3 and 5

generally increases NMDA receptor affinity and improves pharmacokinetic half-life compared

to the unsubstituted adamantane.

The Linker (Spacer)
This is the primary determinant of selectivity.

Short Linkers (
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carbons): Favor NMDA antagonism and viral M2 channel blocking. The molecule is too short
to span the AChE gorge effectively.

Medium/Long Linkers (

carbons):

AChE Activity: Potency typically peaks at

. This length allows the adamantane to lodge in the CAS while the benzyl group stacks
with the PAS (or vice versa).

Sigma-1 Activity: Propyl (

) linkers are often optimal for S1R affinity, positioning the basic nitrogen and the aromatic
ring in the correct orientation relative to the receptor's aspartate residue.

The Benzyl Ring Substitutions
Modulating the electronics of the phenyl ring fine-tunes potency (

).

Electron-Withdrawing Groups (Cl, NO

, F):

Position 2,4-dichloro: Consistently yields high potency against AChE (low

M to nM range).

Mechanism:[2][3][4] Enhances hydrophobic interaction and acidity of the benzyl protons.

Electron-Donating Groups (OMe, Me):

Often reduce AChE potency compared to halogenated analogs but may improve S1R

selectivity.

Position 4-OMe: Frequently used to target Sigma receptors specifically.
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The Nitrogen Center
Secondary vs. Tertiary: Methylation of the amine (forming a tertiary amine) often increases

affinity for AChE and S1R by increasing the basicity (

) and improving cation-

interactions.

Visualization: SAR Logic Map
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Caption: SAR map illustrating the functional impact of structural modifications on the

adamantane-benzylamine scaffold.

Comparative Performance Data
The following table contrasts a representative optimized Adamantane-Benzylamine (e.g., a N-

(4-chlorobenzyl)-adamantan-1-amine derivative) against clinical standards.

Table 1: Comparative Inhibitory Profiles (

)
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Compound
Class

Target: AChE (

)

Target: NMDA (

)

Target: Sigma-
1 (

)

Mechanism
Note

Adamantane-

Benzylamine

(Optimized)

0.07 - 5.0

M

~1 - 10

M
10 - 100 nM

Dual-binding

(PAS + CAS) +

Chaperone

modulation

Donepezil

(Standard)

0.02

M
Inactive

> 1

M

Highly selective

AChE inhibitor

(PAS+CAS)

Memantine

(Standard)

Inactive (>100

M)

1.0

M

~2

M

Uncompetitive

NMDA

antagonist

Tacrine

(Historical)

0.20

M
Weak Weak

Hepatotoxic

AChE inhibitor

Note: Data represents aggregated ranges from optimized derivatives found in literature [1, 2,

4]. Specific values depend heavily on linker length.

Experimental Protocols
Synthesis: Reductive Amination
The most robust method for generating these hybrids is the reductive amination of 1-

adamantylamine with substituted benzaldehydes.

Protocol:

Reagents: 1-Adamantylamine (1.0 eq), Substituted Benzaldehyde (1.0 eq), Methanol

(anhydrous), NaBH

(Sodium Borohydride, 1.5 eq).
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Imine Formation: Dissolve amine and aldehyde in Methanol. Stir at Reflux for 2–4 hours

(monitor by TLC for disappearance of aldehyde).

Checkpoint: Formation of the Schiff base (imine) is often visible as a color change or

precipitate.

Reduction: Cool the mixture to 0°C. Add NaBH

portion-wise over 30 minutes.

Completion: Stir at Room Temperature (RT) for 12 hours.

Workup: Quench with water. Extract with Dichloromethane (DCM) x3. Wash organic layer

with Brine. Dry over Na

SO

.

Purification: Flash column chromatography (Hexane/Ethyl Acetate) or recrystallization

(Ethanol/Ether) to yield the amine hydrochloride salt.

Visualization: Synthesis Workflow
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Reagents:
1-Adamantylamine + Benzaldehyde

Step 1: Imine Formation
(Reflux in MeOH, 4h)

Schiff Base (Imine)

Step 2: Reduction
(Add NaBH4 at 0°C)

Step 3: Workup & Purification
(Extraction DCM / Recrystallization)

Final Product:
N-Benzyl-Adamantylamine

Click to download full resolution via product page

Caption: Step-by-step reductive amination workflow for synthesizing adamantane-

benzylamines.

Biological Assay: Ellman’s Method (AChE Inhibition)
To verify the activity of synthesized compounds, the modified Ellman assay is the gold

standard.

Protocol:

Buffer: 0.1 M Phosphate buffer (pH 8.0).
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Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

Enzyme: Electric eel or Human Recombinant AChE.

Procedure:

Incubate Enzyme + Test Compound (various concentrations) + Buffer for 20 mins at 25°C.

Add DTNB and ATCh.

Measure absorbance at 412 nm continuously for 5 minutes.

Calculation: Determine the reaction rate (

). Calculate % Inhibition

. Plot Log[Concentration] vs % Inhibition to determine

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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